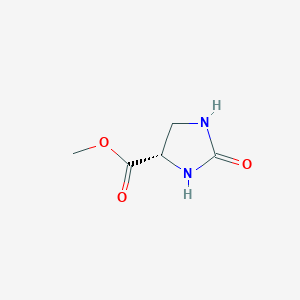

(S)-methyl 2-oxoimidazolidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-methyl 2-oxoimidazolidine-4-carboxylate is a chemical compound with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-oxoimidazolidine-4-carboxylate typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of catalytic processes are likely to be employed to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-methyl 2-oxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolidine derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyimidazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the imidazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties.

Aplicaciones Científicas De Investigación

(S)-methyl 2-oxoimidazolidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (S)-methyl 2-oxoimidazolidine-4-carboxylate involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present on the imidazolidine ring and their interactions with cellular components.

Comparación Con Compuestos Similares

Similar Compounds

Imidazole: A five-membered ring with two nitrogen atoms, similar to imidazolidine but with different chemical properties.

Oxazolidine: A five-membered ring containing one oxygen and one nitrogen atom, used in various chemical and pharmaceutical applications.

Thiazolidine: A five-membered ring containing one sulfur and one nitrogen atom, known for its biological activities.

Uniqueness

(S)-methyl 2-oxoimidazolidine-4-carboxylate is unique due to its specific substitution pattern and the presence of the oxo group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Actividad Biológica

(S)-methyl 2-oxoimidazolidine-4-carboxylate (CAS No. 157001-86-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its imidazolidine ring, which contributes to its biological activity. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₅H₈N₂O₃ |

| Molecular Weight | 144.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 157001-86-0 |

Research indicates that this compound may interact with various biochemical pathways, potentially acting as an inhibitor of specific ion channels, particularly the Na_v1.8 sodium ion channel, which is implicated in pain signaling . This inhibition could lead to analgesic effects, making it a candidate for pain management therapies.

Biological Activities

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing significant growth inhibition .

- Insecticidal Properties : Similar compounds have demonstrated insecticidal activity against pests like Plutella xylostella, suggesting potential applications in agricultural pest management.

- Neuropharmacological Effects : The ability of this compound to modulate sodium channels positions it as a candidate for further research into neuropharmacological applications, particularly in treating neuropathic pain conditions .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of various imidazolidine derivatives, including this compound. The results indicated that this compound showed promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research on Pain Modulation

In a pharmacological study focused on pain modulation, this compound was administered in animal models to evaluate its analgesic effects. The findings revealed a significant reduction in pain response compared to control groups, supporting its potential as a therapeutic agent for managing chronic pain .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-methyl 2-oxoimidazolidine-4-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves cyclization of appropriate precursors, such as amino acid derivatives, under controlled conditions. Key steps include:

-

Imidazolidine ring formation : Use of carbodiimide coupling agents or thermal dehydration to promote cyclization.

-

Stereochemical control : Chiral auxiliaries or enantioselective catalysts to ensure the (S)-configuration .

-

Optimization : Reaction efficiency can be enhanced by adjusting solvent polarity (e.g., dimethylformamide or tetrahydrofuran) and temperature (60–80°C). Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity.

Reaction Parameters Typical Conditions Solvent DMF, THF Temperature 60–80°C Catalysts Chiral Lewis acids Monitoring TLC (Rf = 0.3–0.5)

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity and stereochemical purity of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the methyl ester (δ 3.6–3.8 ppm, singlet) and imidazolidine protons (δ 4.1–4.3 ppm, multiplet). The (S)-configuration induces distinct splitting patterns due to diastereotopic protons.

- 13C NMR : Carbonyl carbons (C=O) appear at δ 170–175 ppm, while the imidazolidine ring carbons resonate at δ 55–65 ppm.

- NOE Experiments : Nuclear Overhauser effect correlations between the methyl group and adjacent protons validate spatial arrangement .

Q. Which chromatographic techniques are most effective for purifying this compound, and how should solvent systems be selected?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 30–70% polarity) to separate by polarity.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) at 1 mL/min flow rate resolve enantiomeric impurities.

- Solvent Selection : Optimize based on compound solubility (e.g., dichloromethane for non-polar impurities, methanol for polar byproducts).

Advanced Research Questions

Q. How can contradictions between computational crystallographic predictions and experimental X-ray diffraction data be resolved during structure determination?

- Methodological Answer :

- Software Tools : Refine data using SHELX and visualize with ORTEP-III . Discrepancies in bond lengths or angles may arise from thermal motion or disorder.

- Validation : Cross-check with density functional theory (DFT) calculations. For example, if the imidazolidine ring puckering deviates from predictions, apply TWINABS to model twinning or anisotropic displacement parameters.

- Data Reconciliation : Use Hamilton R-factor tests to statistically validate refinements .

Q. What mechanistic insights explain the influence of the imidazolidine ring’s electronic environment on nucleophilic substitution reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The 2-oxo group increases electrophilicity at C4, facilitating nucleophilic attack (e.g., amines or thiols).

- Kinetic Studies : Conduct time-resolved 1H NMR to track intermediate formation. For example, lithium aluminum hydride reduction of the ester generates a secondary alcohol, with rate constants dependent on solvent dielectric constant.

- Computational Modeling : Density functional theory (DFT) simulations (B3LYP/6-31G*) quantify charge distribution and transition-state energies .

Q. Which in vivo models are suitable for evaluating the therapeutic potential of this compound, and how should dose-response studies be designed?

- Methodological Answer :

- Colitis Models : Adapt protocols from methyl gallate studies , where Sprague-Dawley rats are induced with acetic acid colitis. Administer the compound orally (50–300 mg/kg) and assess biomarkers (e.g., IL-6, TNF-α).

- Dose-Response Design :

- Groups : Negative control, disease control, low/medium/high dose, reference drug (e.g., mesalamine).

- Endpoints : Colon weight/length ratio, histopathology scores, glutathione redox status.

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests (p < 0.05 significance) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between mass spectrometry (MS) and elemental analysis data for this compound?

- Methodological Answer :

- MS Interpretation : High-resolution MS (HRMS) may show [M+H]+ at m/z 173.08, while elemental analysis calculates C: 48.8%, H: 6.4%, N: 16.2%. Discrepancies >0.3% indicate impurities.

- Root Causes : Hygroscopicity (water absorption) skews elemental analysis. Dry samples under vacuum (40°C, 24 hrs) and repeat.

- Cross-Validation : Augment with infrared spectroscopy (IR) to confirm functional groups (e.g., C=O stretch at 1680 cm⁻¹) .

Propiedades

IUPAC Name |

methyl (4S)-2-oxoimidazolidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYARMGVFGYGGSF-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.